molecular formula C25H21F2NO4 B13823752 (R)-4-(3,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

(R)-4-(3,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

Cat. No.: B13823752
M. Wt: 437.4 g/mol
InChI Key: JSQRFDWFUHWLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid is a specialized compound used in various scientific research fields. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid typically involves the protection of the amino group with an Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary products formed from these reactions are peptides, where (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid serves as a building block. The removal of the Fmoc group yields the free amino acid, which can then participate in further reactions .

Scientific Research Applications

(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid is widely used in:

Mechanism of Action

The primary mechanism of action for (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid is unique due to the presence of the 3,5-difluorobenzene moiety, which can impart specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics .

Properties

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

IUPAC Name

4-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H21F2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30)

InChI Key

JSQRFDWFUHWLOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)F)F)C(=O)O

Origin of Product

United States

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